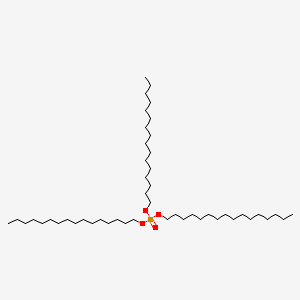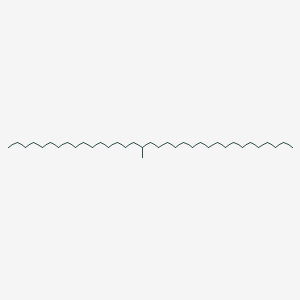
17-Methylpentatriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Methylpentatriacontane: is a long-chain hydrocarbon with the molecular formula C36H74 . It is a branched alkane, specifically a methyl-substituted pentatriacontane.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-Methylpentatriacontane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a methyl group is introduced to the pentatriacontane backbone. This reaction is usually carried out in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the polymerization of smaller hydrocarbon units. These processes are conducted under high pressure and temperature to ensure complete saturation and the desired branching .
Analyse Chemischer Reaktionen
Types of Reactions
17-Methylpentatriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are already fully reduced, they can participate in hydrogenation reactions to remove any unsaturation in the precursor molecules.
Substitution: Halogenation is a common substitution reaction, where halogens like chlorine or bromine replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Substitution: Halogenation reactions often use halogens (Cl2, Br2) in the presence of UV light or a radical initiator.
Major Products
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Haloalkanes.
Wissenschaftliche Forschungsanwendungen
17-Methylpentatriacontane has various applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of long-chain hydrocarbons.
Biology: Investigated for its role in biological membranes and as a potential biomarker.
Medicine: Explored for its potential in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based products.
Wirkmechanismus
The mechanism of action of 17-Methylpentatriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering their fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentatriacontane: The parent compound without the methyl substitution.
Hexatriacontane: A similar long-chain hydrocarbon with one additional carbon atom.
Octatriacontane: Another long-chain hydrocarbon with two additional carbon atoms.
Uniqueness
17-Methylpentatriacontane is unique due to its specific branching, which can influence its physical properties such as melting point, solubility, and interaction with other molecules. This makes it particularly useful in applications where these properties are critical .
Eigenschaften
CAS-Nummer |
56987-83-8 |
|---|---|
Molekularformel |
C36H74 |
Molekulargewicht |
507.0 g/mol |
IUPAC-Name |
17-methylpentatriacontane |
InChI |
InChI=1S/C36H74/c1-4-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-36(3)34-32-30-28-26-24-22-19-17-15-13-11-9-7-5-2/h36H,4-35H2,1-3H3 |
InChI-Schlüssel |
QLUGCBLRPGWWHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


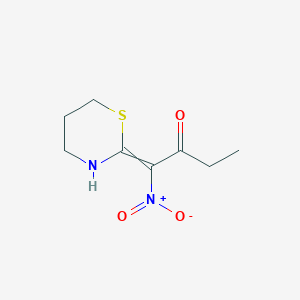
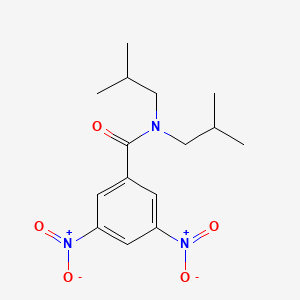
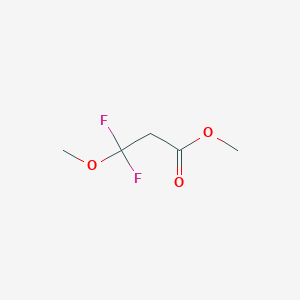
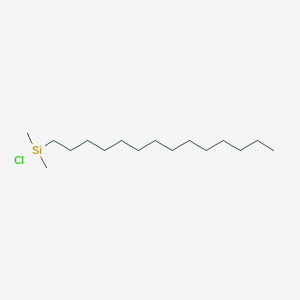
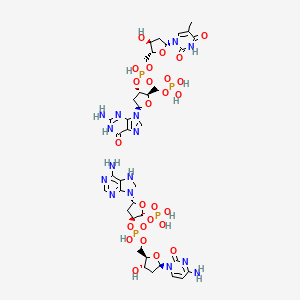
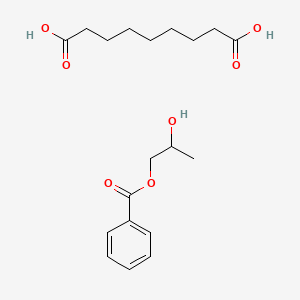



![N-[(4-Aminophenyl)methyl]-L-tyrosine](/img/structure/B14622321.png)
![Methanone, bis[3-(mercaptomethyl)phenyl]-](/img/structure/B14622324.png)
![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)
![4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide](/img/structure/B14622328.png)
